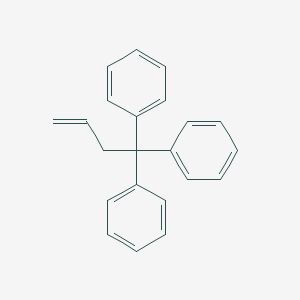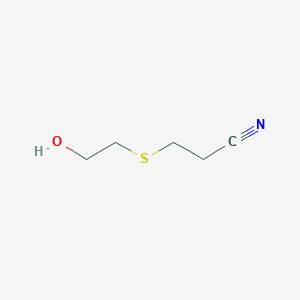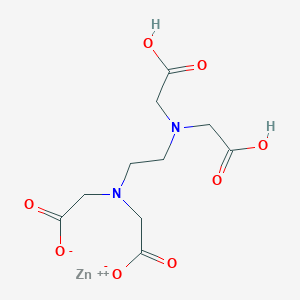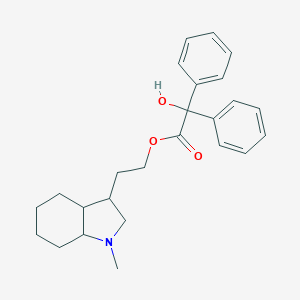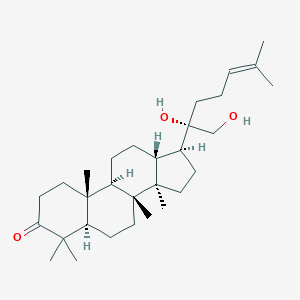
Dryobalanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dryobalanone is a natural product isolated from the stem bark of Dryobalanops aromatica, a tree that is commonly found in Southeast Asia. It belongs to the class of compounds known as sesquiterpenoids, which are characterized by their unique chemical structure and diverse biological activities. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of dryobalanone is not fully understood. However, studies have shown that it exerts its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dryobalanone in lab experiments include its diverse biological activities, which make it a potential candidate for the treatment of various diseases. However, its complex chemical structure and limited availability make it challenging to synthesize and use in large quantities.
Direcciones Futuras
There are several future directions for the research on dryobalanone. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a natural product with diverse biological activities that make it a potential candidate for the treatment of various diseases. Its complex chemical structure and limited availability make it challenging to synthesize and use in large quantities. However, research on this compound is still ongoing, and there are several potential future directions for its use in scientific research.
Métodos De Síntesis
Dryobalanone is a natural product, and its synthesis is challenging due to its complex chemical structure. However, several methods have been developed to synthesize this compound and its analogs. One of the most commonly used methods is the chemical synthesis method, which involves the use of organic synthesis techniques to produce this compound. Another method is the biosynthesis method, which involves the use of microorganisms to produce this compound.
Aplicaciones Científicas De Investigación
Dryobalanone has several potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
17939-10-5 |
|---|---|
Fórmula molecular |
C30H50O3 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-1,2-dihydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-20(2)9-8-15-30(33,19-31)22-12-17-28(6)21(22)10-11-24-27(5)16-14-25(32)26(3,4)23(27)13-18-29(24,28)7/h9,21-24,31,33H,8,10-19H2,1-7H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 |
Clave InChI |
UFJPCTSKTPSJTK-SGAOCFLWSA-N |
SMILES isomérico |
CC(=CCC[C@@](CO)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |
SMILES |
CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
SMILES canónico |
CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




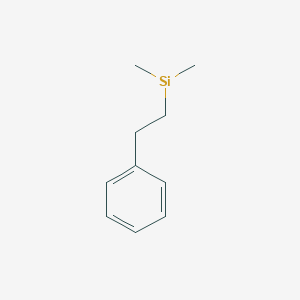
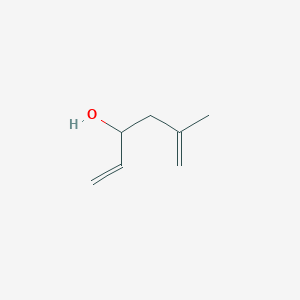

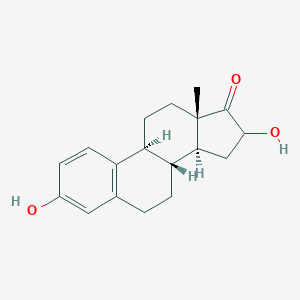
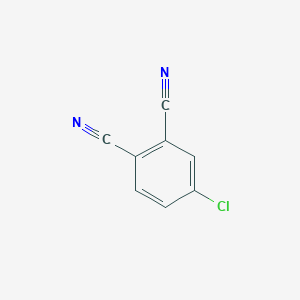
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)

